molecular formula C17H25NO3 B8737641 Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate

Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate

Cat. No.: B8737641
M. Wt: 291.4 g/mol
InChI Key: UGQLAFOPBHFTIY-UHFFFAOYSA-N
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Description

Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenylmethyl group attached to a piperidine ring, which is further substituted with a 4-hydroxybutyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate typically involves several steps. One common synthetic route includes the reaction of piperidine with phenylmethyl chloride to form phenylmethyl piperidine. This intermediate is then reacted with 4-hydroxybutyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydroxide or potassium carbonate.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl or hydroxybutyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).

Scientific Research Applications

Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of microbial growth.

Comparison with Similar Compounds

Benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    This compound: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.

    Piperidine-2,5-diones: These compounds have a similar piperidine core but differ in their functional groups, resulting in distinct pharmacological profiles.

    Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure but differ in their ring size and substituents, affecting their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c19-12-5-4-7-15-10-6-11-18(13-15)17(20)21-14-16-8-2-1-3-9-16/h1-3,8-9,15,19H,4-7,10-14H2

InChI Key

UGQLAFOPBHFTIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(1-{[(phenylmethyl)oxy]carbonyl}-3-piperidinyl)butanoic acid (5.01 g, 16.41 mmol) in dry THF (40 ml) at 0° C. under nitrogen was added a solution of Borane-THF complex, (1M soln. in THF) (49.2 ml, 49.2 mmol), dropwise over 1 hour. The mixture was allowed to stir at 0° C. and gradually allowed to warm to rt over 20 hours. The mixture was cooled in an ice bath and cautiously quenched with dropwise addition of MeOH (20 ml) stirred in the cold bath for 2 hours then quenched further with 10% 2N HCl/MeOH (20 ml), stirred for 1 hour at rt and evaporated under reduced pressure. The residue was co-evaporated with methanol several times. The sample was purified by chromatography on silica (100 g, loaded in dichloromethane/EtOAc) using a gradient of 0-100% ethyl acetate in cyclohexane over 30 mins. collecting all 45 ml fractions on the Flashmaster II. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a colourless oil (4.55 g).
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Synthesis routes and methods II

Procedure details

To a solution of 4-(1-{[(phenylmethyl)oxy]carbonyl}-3-piperidinyl)butanoic acid (commercially available, for example, from Astatech) (5.01 g, 16.41 mmol) in dry THF (40 mL) at 0° C. under nitrogen was added a solution of Borane-THF complex, (1M solution in THF) (49.2 mL, 49.2 mmol), dropwise over 1 hour. The mixture was allowed to stir at 0° C. and gradually allowed to warm to room temperature over 20 hours. The mixture was cooled in an ice bath and cautiously quenched with dropwise addition of MeOH (20 mL), stirred in the cold bath for 2 hours, then quenched further with 10% 2N HCl/MeOH (20 mL), stirred for 1 hour at room temperature and evaporated under reduced pressure. The residue was co-evaporated with methanol several times. The sample was purified by chromatography on silica (100 g, loaded in dichloromethane/EtOAc) using a gradient of 0-100% ethyl acetate-cyclohexane over 30 minutes collecting all 45 mL fractions on the Flashmaster II. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a colourless oil (4.55 g).
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